molecular formula C27H35N5O5S2 B2535632 4-(N,N-diisobutylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 899351-59-8

4-(N,N-diisobutylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Cat. No. B2535632
CAS RN: 899351-59-8
M. Wt: 573.73
InChI Key: IUIMJXLZCRVGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N,N-diisobutylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C27H35N5O5S2 and its molecular weight is 573.73. The purity is usually 95%.
BenchChem offers high-quality 4-(N,N-diisobutylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(N,N-diisobutylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Compounds with structural components similar to "4-(N,N-diisobutylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide" have been synthesized and characterized through various chemical reactions. For instance, derivatives of benzenesulfonamide have been developed, showcasing a wide range of biological activities, including antitumor properties against HepG2 and MCF-7 cell lines, as elucidated through molecular docking and Density Functional Theory (DFT) calculations (Fahim & Shalaby, 2019).

Biological Activities

  • The interaction of novel p-hydroxycinnamic acid derivatives with bovine serum albumin (BSA) has been studied, revealing insights into the binding constants and potential for conformational changes in BSA. This research may provide a foundation for understanding the interaction mechanisms of similar compounds with proteins (Meng et al., 2012).
  • Another study focused on the synthesis and antimicrobial activity of compounds with the 4,6-dimethylpyrimidin-2-yl sulfamoyl moiety, highlighting their potential in combating microbial infections (Gein et al., 2020).

Potential Applications in Drug Discovery

  • A comprehensive approach to discovering and evaluating the biological activity of compounds obtained by reacting methyl aroylpyruvates with sulfadimidine showcases their analgesic and anti-inflammatory activities. This highlights the versatility of these chemical structures in medicinal chemistry applications (Gein et al., 2018).

Advanced Materials and Methods

  • Innovative synthesis methods, such as ultrasound-assisted synthesis of benzamide derivatives, demonstrate the potential of these compounds as anti-tubercular agents, providing insights into their mechanism of action and suggesting a pathway for the development of new therapeutic agents (Nimbalkar et al., 2018).

properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O5S2/c1-18(2)16-32(17-19(3)4)39(36,37)25-11-7-22(8-12-25)26(33)30-23-9-13-24(14-10-23)38(34,35)31-27-28-20(5)15-21(6)29-27/h7-15,18-19H,16-17H2,1-6H3,(H,30,33)(H,28,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIMJXLZCRVGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC(C)C)CC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N,N-diisobutylsulfamoyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

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